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Compound of Interest

Compound Name: Glomeratose A

Cat. No.: B10818245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural product Glomeratose A, including

its discovery, botanical origin, and known biological activities. The information is compiled to

serve as a technical guide for researchers and professionals in the fields of natural product

chemistry, pharmacology, and drug development.

Discovery and Origin
Glomeratose A is a phenylpropanoid glycoside first identified and isolated from the roots of

Polygala tenuifolia Willd., a plant belonging to the Polygalaceae family.[1] This plant has a long

history of use in traditional Chinese medicine for treating various ailments.[1] While P. tenuifolia

is the most cited botanical source in recent research, Glomeratose A has also been

associated with Polygala senega and is listed in the KNApSAcK metabolite database as a

component of Polygala glomerata.[1]

The discovery of Glomeratose A was the result of phytochemical investigations into the

bioactive constituents of Polygala tenuifolia. Its structure was elucidated using modern

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Liquid

Chromatography-Mass Spectrometry (LC-MS).[1]

Chemical Properties
Below is a table summarizing the key chemical identifiers for Glomeratose A.
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Property Value

IUPAC Name

((2S,3S,4R,5R)-4-hydroxy-2,5-

bis(hydroxymethyl)-2-((2R,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-(hydroxymethyl)oxan-2-

yl)oxyoxolan-3-yl) (E)-3-(3,4,5-

trimethoxyphenyl)prop-2-enoate

Molecular Formula C₂₄H₃₄O₁₅

Molecular Weight 562.52 g/mol

CAS Number 202471-84-9

Biological Activity
Glomeratose A has been identified as an inhibitor of lactate dehydrogenase (LDH), an

important enzyme in anaerobic glycolysis.[2][3] This activity suggests potential applications in

cancer therapy, as many cancer cells rely on elevated glycolysis.[3]

Furthermore, Glomeratose A has demonstrated significant anti-inflammatory properties. A key

study investigated its effects on the production of pro-inflammatory cytokines in

lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).[1]

The following table summarizes the inhibitory effects of Glomeratose A on the production of

key pro-inflammatory cytokines.[1]

Cytokine IC₅₀ (µM)

IL-12 p40 15.82 ± 0.25

IL-6 21.05 ± 0.40

TNF-α 10.51 ± 0.11

Experimental Protocols
The following is a generalized protocol based on the methodology described for the isolation of

compounds from P. tenuifolia roots.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b10818245?utm_src=pdf-body
https://www.medchemexpress.com/Targets/Lactate%20Dehydrogenase.html?page=2
https://pmc.ncbi.nlm.nih.gov/articles/PMC9556992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9556992/
https://www.benchchem.com/product/b10818245?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7570142/
https://www.benchchem.com/product/b10818245?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7570142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7570142/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction: Dried and powdered roots of P. tenuifolia are extracted with methanol (MeOH) at

room temperature. The solvent is then evaporated under reduced pressure to yield a crude

MeOH extract.

Fractionation: The crude extract is suspended in water and partitioned successively with

dichloromethane (DCM) and ethyl acetate (EtOAc) to yield DCM, EtOAc, and aqueous

fractions.

Chromatography: The aqueous fraction, which contains Glomeratose A, is subjected to

column chromatography over a Diaion HP-20 resin, eluting with a stepwise gradient of

MeOH in water.

Further Purification: The fraction containing Glomeratose A is further purified using repeated

column chromatography on silica gel and Sephadex LH-20, followed by preparative High-

Performance Liquid Chromatography (HPLC) to yield the pure compound.

Figure 1: General workflow for the isolation of Glomeratose A.

The following protocol outlines the method used to determine the anti-inflammatory effects of

Glomeratose A on bone marrow-derived dendritic cells (BMDCs).[1]

Cell Culture: BMDCs are cultured in RPMI-1640 medium supplemented with fetal bovine

serum, penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-

CSF).

Treatment: Cells are pre-treated with various concentrations of Glomeratose A for 1 hour.

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an

inflammatory response.

Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatants are

collected. The concentrations of IL-12 p40, IL-6, and TNF-α are quantified using an enzyme-

linked immunosorbent assay (ELISA).

Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathways
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Glomeratose A acts as an inhibitor of lactate dehydrogenase (LDH). LDH is a key enzyme in

the final step of anaerobic glycolysis, where it catalyzes the interconversion of pyruvate and

lactate. By inhibiting LDH, Glomeratose A can disrupt the metabolic processes that are highly

active in certain pathological conditions, such as cancer.

The inhibition of LPS-induced cytokine production by Glomeratose A in BMDCs suggests an

interaction with the Toll-like receptor 4 (TLR4) signaling pathway. LPS, a component of the

outer membrane of Gram-negative bacteria, is a potent activator of TLR4. This activation

triggers a downstream signaling cascade, leading to the activation of transcription factors such

as NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines. Glomeratose
A may interfere with this pathway at one or more points, leading to a reduction in cytokine

production.

Gene Transcription
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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